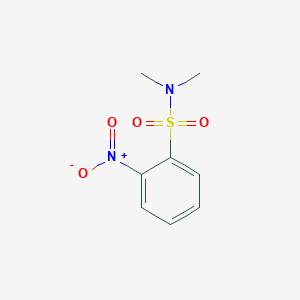

N,N-dimethyl-2-nitrobenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-2-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4S/c1-9(2)15(13,14)8-6-4-3-5-7(8)10(11)12/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URZRWUKJMJVQBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353564 | |

| Record name | N,N-dimethyl-2-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23530-43-0 | |

| Record name | N,N-Dimethyl-2-nitrobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23530-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-dimethyl-2-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of N,N-Dimethyl-2-nitrobenzenesulfonamide

Executive Summary

This technical guide details the synthesis of N,N-dimethyl-2-nitrobenzenesulfonamide (CAS: 10359-25-8), a critical intermediate often employed as a scaffold in medicinal chemistry or as a precursor to ortho-substituted aniline derivatives.

The protocol focuses on the nucleophilic substitution of 2-nitrobenzenesulfonyl chloride (2-NBSC) with dimethylamine (DMA). While conceptually straightforward, the presence of the ortho-nitro group introduces steric and electronic factors that require precise thermal control to prevent side reactions and ensure high purity. This guide moves beyond standard textbook descriptions, offering field-proven optimization strategies for scale-up and purification.

Part 1: Retrosynthetic Analysis & Strategy

The Strategic Route: Sulfonyl Transfer

The most robust pathway for synthesizing tertiary sulfonamides is the direct reaction of a sulfonyl chloride with a secondary amine.

-

Electrophile: 2-Nitrobenzenesulfonyl chloride (2-NBSC). The sulfonyl sulfur is highly electrophilic due to the electron-withdrawing nature of the sulfonyl group and the ortho-nitro group.

-

Nucleophile: Dimethylamine (DMA). A strong, unhindered secondary amine.

-

Base: A tertiary amine (Triethylamine or Diisopropylethylamine) or inorganic base (Carbonate) is required to scavenge the HCl byproduct, driving the equilibrium forward.

Why this route? Unlike oxidative methods (starting from thiols) or transition-metal catalyzed couplings, this route uses inexpensive, commercially available starting materials and proceeds under mild conditions with high atom economy.

Mechanistic Pathway

The reaction follows an addition-elimination mechanism (associative

-

Nucleophilic Attack: The lone pair of the DMA nitrogen attacks the sulfur center.[2]

-

Intermediate Formation: A pentacoordinate trigonal bipyramidal intermediate (or transition state) is formed.

-

Elimination: The chloride ion is expelled, restoring the tetrahedral geometry.

Figure 1: Associative mechanism for sulfonamide formation. The amine attacks the electrophilic sulfur, displacing chloride.[2]

Part 2: The Core Protocol (Gold Standard)

This protocol is designed for a 10 mmol scale but is linear and scalable up to 100g with appropriate heat management.

Reagents & Stoichiometry

| Component | Role | Equiv. | Notes |

| 2-Nitrobenzenesulfonyl chloride | Substrate | 1.0 | Limiting reagent. Hygroscopic; weigh quickly. |

| Dimethylamine HCl | Nucleophile | 1.2 | The HCl salt is easier to handle than aqueous solutions. |

| Triethylamine (Et3N) | Base | 2.5 | Scavenges HCl from DMA salt (1 eq) and reaction (1 eq) + excess. |

| Dichloromethane (DCM) | Solvent | 10 vol | 10 mL per gram of substrate. High solubility for product. |

Experimental Procedure

Step A: Preparation (0 - 15 min)

-

Charge a round-bottom flask with Dimethylamine HCl (1.2 equiv) and DCM .

-

Cool the suspension to 0°C using an ice bath.

-

Add Triethylamine (2.5 equiv) dropwise. The suspension will clear slightly as the free amine is liberated. Stir for 10 minutes.

Step B: Reaction (15 - 90 min)

-

Dissolve 2-NBSC (1.0 equiv) in a minimal amount of DCM.

-

Critical Step: Add the 2-NBSC solution dropwise to the amine mixture at 0°C.

-

Why? The reaction is exothermic.[3] Rapid addition can cause localized heating, leading to hydrolysis of the sulfonyl chloride or degradation of the nitro group.

-

-

Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 1-2 hours.

-

Monitoring: Check by TLC (30% EtOAc/Hexane). The starting sulfonyl chloride (Rf ~0.8) should disappear; the sulfonamide product (Rf ~0.4) will appear.[4]

-

Step C: Workup & Isolation[5]

-

Quench: Add water to the reaction mixture.

-

Phase Separation: Separate the organic layer.

-

Acid Wash: Wash the organic layer with 1M HCl (2x) .

-

Purpose: Removes excess Triethylamine and unreacted Dimethylamine.

-

-

Base Wash: Wash with Saturated NaHCO3 (2x) .

-

Purpose: Hydrolyzes and removes any remaining trace sulfonyl chloride as the water-soluble sulfonate salt.

-

-

Drying: Dry over anhydrous

, filter, and concentrate in vacuo.

Purification (Crystallization)

The crude product is often a yellowish solid. High purity (>99%) is achieved via recrystallization.

-

Solvent System: Ethanol (95%) or Isopropanol.

-

Procedure: Dissolve crude solid in boiling ethanol. If insoluble particles remain, filter hot.[4] Allow to cool slowly to RT, then to 4°C.

-

Alternative: If the product "oils out," use a DCM/Hexane layering method (dissolve in minimal DCM, carefully layer Hexane on top).[6]

Part 3: Process Visualization

Figure 2: End-to-end process workflow ensuring removal of all starting materials and byproducts.

Part 4: Critical Process Parameters (CPP) & Troubleshooting

Temperature Control

The ortho-nitro group makes the sulfonyl chloride more reactive but also thermally sensitive.

-

Risk: Runaway exotherm during addition.

-

Mitigation: Maintain internal temperature <10°C during addition.

Moisture Sensitivity

Sulfonyl chlorides hydrolyze to sulfonic acids (water-soluble) in the presence of moisture.

-

Impact: Lower yield.[6]

-

Control: Use dry DCM. Ensure glassware is oven-dried.

Impurity Profile

| Impurity | Origin | Removal Strategy |

| 2-Nitrobenzenesulfonic acid | Hydrolysis of SM | Removed via NaHCO3 wash (water soluble). |

| Bis(2-nitrophenyl)disulfide | Impurity in SM | Recrystallization (less soluble in EtOH). |

| Residual Amine | Excess reagent | Acid wash (HCl) converts it to salt. |

Part 5: Safety & Handling (E-E-A-T)

As a Senior Scientist, I must emphasize the specific hazards of this chemistry:

-

2-Nitrobenzenesulfonyl chloride:

-

Nitro Compounds:

-

While this specific sulfonamide is generally stable, nitro-aromatics can be energetic. Avoid heating the dry solid above its melting point or subjecting it to friction/shock during scale-up.

-

-

Waste Disposal:

-

Aqueous washes will contain dimethylamine (smell) and triethylamine. Neutralize to pH 7 before disposal or dispose of as basic aqueous waste depending on local regulations.

-

References

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for sulfonamide synthesis via sulfonyl chlorides).

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Context on 2-nitrobenzenesulfonyl "nosyl" group chemistry).

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 15540, 2-Nitrobenzenesulfonyl chloride. Retrieved from [Link]

Sources

- 1. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin [mdpi.com]

- 2. 2-Nitrobenzenesulfonyl Chloride | Sulfonylation Reagent [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Home Page [chem.ualberta.ca]

- 5. EP1321454A1 - Process for the removal of nitrobenzenesulfonyl - Google Patents [patents.google.com]

- 6. reddit.com [reddit.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. 2-Nitrobenzenesulfonyl chloride | C6H4ClNO4S | CID 15540 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Spectral Characterization of N,N-Dimethyl-2-nitrobenzenesulfonamide

Executive Summary

Compound Identity: N,N-Dimethyl-2-nitrobenzenesulfonamide

CAS Registry Number: 5349-78-0

Molecular Formula: C

This technical guide provides a comprehensive spectral analysis of this compound, a tertiary sulfonamide derivative often utilized as a stable model compound in the study of "nosyl" (nitrobenzenesulfonyl) protecting group chemistry.[1] Unlike its primary amide counterpart (2-nitrobenzenesulfonamide), which is a key intermediate in the Fukuyama amine synthesis, the N,N-dimethyl derivative serves as a critical reference standard for characterizing sulfonamide stability and spectroscopic behavior, particularly regarding the steric influence of the ortho-nitro group.

Synthesis & Preparation Protocol

To ensure spectral data integrity, the compound is best prepared via the direct nucleophilic substitution of 2-nitrobenzenesulfonyl chloride with dimethylamine.[1][2] This protocol minimizes byproducts that could obscure spectral interpretation.[1][2]

Experimental Workflow

Reagents:

-

2-Nitrobenzenesulfonyl chloride (1.0 equiv)[1]

-

Dimethylamine hydrochloride (1.2 equiv)[1]

-

Dichloromethane (DCM) [Solvent][1]

Procedure:

-

Dissolution: Dissolve 2-nitrobenzenesulfonyl chloride in anhydrous DCM at 0°C under an inert atmosphere (

). -

Addition: Add dimethylamine hydrochloride to the solution.

-

Basification: Dropwise add triethylamine. The base serves dual roles: liberating free dimethylamine and neutralizing the HCl byproduct.[2]

-

Reaction: Stir at room temperature for 2–4 hours. Monitor via TLC (30% EtOAc/Hexanes) for the disappearance of the sulfonyl chloride (

). -

Workup: Wash the organic layer with 1M HCl (to remove unreacted amine), followed by saturated

and brine. -

Purification: Dry over

, filter, and concentrate. Recrystallize from Ethanol/Hexanes if necessary to obtain analytical-grade crystals.[1][2]

Figure 1: Synthetic pathway for the preparation of the target analyte.

Spectral Analysis

A. Mass Spectrometry (MS)

The mass spectrum of sulfonamides is dominated by cleavage of the S–N and C–S bonds.[1][2] For the 2-nitro isomer, the "ortho effect" significantly influences fragmentation.[1][2]

-

Molecular Ion (

): Observed at m/z 230 .[1][2] -

Base Peak Logic:

-

Loss of

[M-46]: A characteristic fragmentation for nitroaromatics, yielding a cation at m/z 184 .[1] -

Loss of

[M-64]: A rearrangement common in arylsulfonamides, often involving the extrusion of -

Sulfonyl Cation (

): Cleavage of the S–N bond yields the 2-nitrobenzenesulfonyl cation at m/z 186 .[1]

-

Figure 2: Primary fragmentation pathways observed in EI-MS.[1]

B. Infrared Spectroscopy (IR)

The IR spectrum provides diagnostic confirmation of the functional groups.[1][2] The ortho-substitution may cause slight frequency shifts due to field effects, but the bands remain characteristic.[1][2]

| Functional Group | Frequency ( | Assignment Logic |

| Sulfonamide ( | 1340–1360 | Asymmetric stretch ( |

| Sulfonamide ( | 1150–1170 | Symmetric stretch ( |

| Nitro ( | 1530–1540 | Asymmetric stretch. Distinctive for aromatic nitro groups.[1][2] |

| Nitro ( | 1350–1370 | Symmetric stretch. Often overlaps with |

| Aromatic C–H | 3050–3100 | Weak stretching vibrations above 3000 |

| Methyl C–H | 2850–2950 | Aliphatic stretches from the N-dimethyl group. |

C. Nuclear Magnetic Resonance (NMR)

H NMR (Proton)

The ortho-nitro substituent creates a highly deshielded environment for the adjacent aromatic protons.[1] The spectrum typically exhibits an ABCD aromatic pattern (4 distinct protons) due to the lack of symmetry caused by the 1,2-substitution.[1]

-

Solvent:

or -

Aromatic Region (7.6 – 8.2 ppm):

-

H-3 (ortho to

): Most deshielded doublet, typically ~8.10 ppm .[1] The nitro group's anisotropy and electron-withdrawing inductive effect (-I, -M) shift this proton downfield.[1] -

H-6 (ortho to

): Deshielded doublet/multiplet, typically ~7.95 ppm .[1] The sulfonyl group is also strongly electron-withdrawing.[1][2] -

H-4 & H-5: Triplets/multiplets in the 7.70 – 7.85 ppm range.[1]

-

-

Aliphatic Region (2.8 – 3.0 ppm):

C NMR (Carbon)

-

Carbonyl/Ipso Carbons:

-

Aromatic CH: Four distinct signals in the 124 – 135 ppm range.[1][2] The carbon ortho to the nitro group is typically the most deshielded CH.[2]

References

-

Synthesis & Reactivity: Fukuyama, T., Jow, C. K., & Cheung, M. (1995).[2] 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines.[1] Tetrahedron Letters, 36(36), 6373-6374.[1]

-

Spectral Data (Analog Comparison): National Institute of Standards and Technology (NIST).[1][2] Mass Spectrum of 2-Nitrobenzenesulfonamide. NIST Chemistry WebBook.[1][2] [1]

-

Structural Studies: CSD Entry for related sulfonamides.[1][2] N.m.r. spectroscopic and X-ray crystallographic studies on some o-NO2 substituted aromatic sulphur amides. J. Chem. Soc., Perkin Trans.[1][2] 2. [1]

Sources

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of N,N-dimethyl-2-nitrobenzenesulfonamide

Abstract

Introduction: The Significance of Structural Elucidation

N,N-dimethyl-2-nitrobenzenesulfonamide belongs to the sulfonamide class of compounds, a scaffold of paramount importance in medicinal chemistry.[1] The substitution pattern, featuring a sterically demanding ortho-nitro group and N,N-dimethylation, imparts unique electronic and conformational properties. Understanding the three-dimensional arrangement of atoms in the crystalline state is crucial for:

-

Structure-Activity Relationship (SAR) Studies: Correlating the precise molecular geometry with biological activity to guide the design of more potent and selective therapeutic agents.[1]

-

Polymorph Screening: Identifying and characterizing different crystalline forms (polymorphs), which can have profound implications on a drug's solubility, stability, and bioavailability.

-

Informing Synthetic Strategy: Providing insights into the molecule's conformational preferences, which can influence reaction pathways and product outcomes.

This guide will navigate the critical steps from synthesis and crystallization to X-ray diffraction and structural interpretation, drawing parallels with analogous structures to anticipate the molecular conformation and intermolecular interactions of the title compound.

Synthetic Pathway and Crystallization Strategy

A robust crystal structure analysis begins with the synthesis of high-purity material and the successful growth of single crystals suitable for X-ray diffraction.

Synthesis of this compound

The synthesis of this compound can be approached through a standard two-step process, beginning with the readily available 2-nitrobenzenesulfonyl chloride.[2]

Step 1: Synthesis of 2-nitrobenzenesulfonamide

The initial step involves the reaction of 2-nitrobenzenesulfonyl chloride with ammonia.

Step 2: N,N-dimethylation of 2-nitrobenzenesulfonamide

The subsequent N,N-dimethylation can be achieved using a suitable methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base.[3]

Diagram of the Synthetic Workflow

Caption: Synthetic route to this compound.

Crystallization: The Art of Growing Order

Obtaining diffraction-quality single crystals is often the most challenging step. A systematic screening of crystallization conditions is paramount.

Experimental Protocol: Single Crystal Growth

-

Solvent Selection: Begin with a range of solvents of varying polarities (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures thereof). Dissolve a small amount of the purified compound in a minimal amount of the heated solvent to achieve saturation.

-

Slow Evaporation: Allow the solvent to evaporate slowly at room temperature from a loosely covered vial. This is a common and effective technique.[4][5]

-

Slow Cooling: If the compound is sufficiently soluble at elevated temperatures, prepare a saturated solution and allow it to cool to room temperature slowly, followed by further cooling in a refrigerator.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial, and place this vial inside a larger, sealed container with a more volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.

X-ray Crystallography: Deciphering the Diffraction Pattern

Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement in a crystalline solid.

Experimental Protocol: X-ray Data Collection and Structure Solution

-

Crystal Mounting: A suitable single crystal is carefully selected and mounted on a goniometer head. To minimize thermal vibrations and potential crystal degradation, data is typically collected at a low temperature (around 100 K) by placing the crystal in a stream of cold nitrogen gas.

-

Data Collection: The mounted crystal is irradiated with a monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation). As the crystal is rotated, a series of diffraction patterns are collected on a detector.[1]

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The phase problem is then solved using direct or Patterson methods to generate an initial electron density map. An atomic model is built into this map and refined using least-squares methods to achieve the best possible agreement between the observed and calculated diffraction patterns.[4]

Diagram of the X-ray Crystallography Workflow

Caption: Workflow for single-crystal X-ray diffraction analysis.

Predicted Crystal Structure and Intermolecular Interactions

Based on the analysis of structurally similar compounds, we can anticipate key features of the crystal structure of this compound.

Molecular Conformation

The molecule is expected to adopt a twisted conformation around the S-N bond.[4][6] The dihedral angle between the benzene ring and the S-N bond is a critical parameter. In related structures, this torsion angle can vary. For instance, in N-(2,5-Dimethylphenyl)-2-nitrobenzenesulfonamide, the S-N torsion angle is 71.41(18)°.[6] The presence of the ortho-nitro group will likely influence the orientation of the sulfonyl group relative to the aromatic ring due to steric hindrance and electronic effects.

Intermolecular Interactions

A key difference in this compound compared to many sulfonamides is the absence of an N-H proton. This precludes the formation of classical N-H···O hydrogen bonds, which are common in the crystal packing of primary and secondary sulfonamides, often leading to the formation of dimers or chains.[4][6]

Instead, the crystal packing will likely be dominated by weaker intermolecular interactions, such as:

-

C-H···O interactions: The methyl protons and aromatic protons can act as weak hydrogen bond donors to the oxygen atoms of the sulfonyl and nitro groups.[5]

-

π-π stacking: The aromatic rings of adjacent molecules may engage in π-π stacking interactions.

-

Dipole-dipole interactions: The polar nitro and sulfonyl groups will contribute to dipole-dipole interactions that influence the overall crystal packing.

Diagram of Predicted Intermolecular Interactions

Caption: Predicted non-covalent interactions in the crystal lattice.

Anticipated Crystallographic Parameters

While the precise unit cell parameters and space group can only be determined experimentally, we can draw comparisons with related structures. Many sulfonamides crystallize in common centrosymmetric space groups such as P2₁/c or P-1.

Table 1: Comparison of Crystallographic Data for Related Sulfonamides

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| N-(2-Chlorobenzoyl)-2-nitrobenzenesulfonamide | C₁₃H₉ClN₂O₅S | Orthorhombic | Pbca | 12.266(1) | 12.643(1) | 18.738(2) | 90 | [4] |

| N,N-Dimethyl-4-nitrobenzenesulfonamide Analog | C₁₅H₁₆N₂O₄S | Monoclinic | P2₁/c | 9.569(2) | 6.134(1) | 26.126(5) | 100.03(3) | [1] |

Spectroscopic Characterization as a Complementary Technique

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for confirming the chemical identity and purity of the synthesized compound before proceeding with crystallization and X-ray analysis.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Signals |

| ¹H NMR | Aromatic protons (multiplet, ~7.5-8.2 ppm), N-methyl protons (singlet, ~2.8-3.2 ppm) |

| ¹³C NMR | Aromatic carbons (~120-150 ppm), N-methyl carbons (~35-40 ppm) |

| IR (cm⁻¹) | Asymmetric and symmetric SO₂ stretching (~1350-1380 and ~1160-1180), Asymmetric and symmetric NO₂ stretching (~1520-1560 and ~1345-1360) |

The experimental spectra should be carefully compared with these predicted values to ensure the correct compound has been synthesized.[7][8]

Conclusion and Future Outlook

This guide has outlined a comprehensive strategy for the crystal structure analysis of this compound. By integrating established synthetic protocols, systematic crystallization screening, and the powerful technique of single-crystal X-ray diffraction, the precise solid-state architecture of this molecule can be elucidated. The predictive analysis based on analogous structures suggests a twisted conformation and a crystal packing dominated by weak intermolecular interactions. The successful determination of this crystal structure will provide invaluable data for medicinal chemists and material scientists, contributing to a deeper understanding of the structure-property relationships in this important class of compounds. The crystallographic data, once obtained, should be deposited in a public repository such as the Cambridge Structural Database (CSD) to benefit the wider scientific community.[9]

References

-

Chaithanya, M. S., et al. (2012). N-(2,5-Dimethylphenyl)-2-nitrobenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2959. [Link]

-

Suchetan, P. A., et al. (2012). N-(2-Chlorobenzoyl)-2-nitrobenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o456. [Link]

-

Kowalski, J. A., et al. (2016). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Molbank, 2016(4), M912. [Link]

-

Sert, Y., et al. (2014). Determination of structural and vibrational spectroscopic properties of 2-, 3-, 4-nitrobenzenesulfonamide using FT-IR and FT-Raman experimental techniques and DFT quantum chemical calculations. Journal of Molecular Structure, 1060, 218-230. [Link]

-

Yang, G., et al. (2009). N,4-Dimethyl-N-(4-nitrobenzyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3174. [Link]

-

Physical Sciences Data-science Service. Cambridge Structural Database (CSD). [Link]

-

Al-Wahaibi, L. H., et al. (2023). Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. Scientific Reports, 13(1), 16309. [Link]

-

El-Gamel, N. E. A., et al. (2022). Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes. Molecules, 27(19), 6599. [Link]

-

Kolehmainen, E., et al. (1993). Nuclear magnetic resonance and X-ray diffraction studies on some substituted benzenesulphonamides. Journal of the Chemical Society, Perkin Transactions 2, (1), 123-127. [Link]

-

An, S. H., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 246-250. [Link]

-

Allen, F. H., et al. (1996). The Cambridge Structural Database (CSD): Current Activities and Future Plans. Journal of Research of the National Institute of Standards and Technology, 101(3), 231-235. [Link]

-

PubChem. N,N-Dimethylbenzenesulfonamide. [Link]

-

Behrle, A. C., et al. (2013). CCDC 933915: Experimental Crystal Structure Determination. Cambridge Crystallographic Data Centre. [Link]

-

Wikipedia. Cambridge Structural Database. [Link]

Sources

- 1. N,N-Dimethyl-4-nitrobenzenesulfonamide|CAS 17459-03-9 [benchchem.com]

- 2. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide | European Journal of Chemistry [eurjchem.com]

- 3. N,N-Dimethyl-4-nitro-2-sulfamoylbenzamide | 190520-68-4 | Benchchem [benchchem.com]

- 4. N-(2-Chlorobenzoyl)-2-nitrobenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N,4-Dimethyl-N-(4-nitrobenzyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-(2,5-Dimethylphenyl)-2-nitrobenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Determination of structural and vibrational spectroscopic properties of 2-, 3-, 4-nitrobenzenesulfonamide using FT-IR and FT-Raman experimental techniques and DFT quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Thermal Stability of N,N-dimethyl-2-nitrobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

N,N-dimethyl-2-nitrobenzenesulfonamide is a molecule of significant interest in medicinal chemistry and organic synthesis. As with any chemical entity progressing through the development pipeline, a thorough understanding of its thermal stability is paramount for ensuring safety, defining stable storage conditions, and developing robust manufacturing processes. This guide provides an in-depth exploration of the thermal stability of this compound, detailing the key analytical techniques for its assessment, interpreting the potential data, and discussing the likely decomposition pathways. This document is intended to serve as a practical resource for researchers and drug development professionals, enabling them to design and execute self-validating thermal stability studies.

Introduction: The Criticality of Thermal Stability Assessment

The thermal stability of an active pharmaceutical ingredient (API) or intermediate is a critical quality attribute that dictates its safety, shelf-life, and processability. For a molecule like this compound, which contains both a nitro group and a sulfonamide moiety, the potential for energetic decomposition necessitates a rigorous evaluation. The presence of the electron-withdrawing nitro group on the benzene ring can influence the molecule's reactivity and stability under thermal stress.

An unstable compound can pose significant risks, including:

-

Exothermic Decomposition: A rapid, uncontrolled release of energy can lead to thermal runaway events in a manufacturing setting.

-

Generation of Toxic Byproducts: Thermal degradation can produce hazardous gases, such as oxides of nitrogen (NOx) and sulfur (SOx), which are significant safety concerns.[1]

-

Loss of Potency and Purity: Gradual decomposition, even at ambient temperatures over time, can lead to a decrease in the desired compound's concentration and the formation of impurities.

Therefore, a comprehensive thermal stability profile is not merely a regulatory requirement but a fundamental aspect of chemical process safety and product quality.

Core Analytical Techniques for Thermal Stability Profiling

The cornerstone of thermal stability analysis lies in the application of thermoanalytical techniques. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most powerful and commonly employed methods.

Differential Scanning Calorimetry (DSC)

DSC is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[2] It provides critical information on melting, crystallization, and decomposition events.

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan.

-

Crucible Sealing: Hermetically seal the pan to ensure that any evolved gases during decomposition are contained, allowing for the measurement of the total energy change. For safety reasons, initial runs may be performed in a pinhole crucible to allow for controlled release of pressure.

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Purge the cell with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a constant heating rate, typically 10 °C/min, to a final temperature beyond the decomposition point (e.g., 350 °C).[3]

-

-

Data Analysis: Analyze the resulting thermogram for endothermic (melting) and exothermic (decomposition) events. The onset temperature of the exotherm is a key indicator of the decomposition temperature.

The DSC thermogram of this compound would be expected to show an endothermic peak corresponding to its melting point, followed by a sharp exothermic peak indicating decomposition. For the related compound, 2-nitrobenzenesulfonamide, the melting point is in the range of 190-192 °C.[4]

Hypothetical DSC Data for this compound

| Parameter | Expected Value | Significance |

| Melting Point (Tm) | ~150-200 °C | Provides information on purity and polymorphic form. |

| Onset of Decomposition (Tonset) | > 200 °C | The temperature at which decomposition begins; a critical safety parameter. |

| Peak Decomposition Temperature (Tpeak) | > 220 °C | The temperature of maximum decomposition rate. |

| Heat of Decomposition (ΔHd) | > 100 J/g | Quantifies the energy released during decomposition; higher values indicate greater hazard potential. |

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5] It is invaluable for determining the temperature at which a material begins to degrade and for quantifying the mass loss associated with decomposition.

-

Sample Preparation: Place 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Instrument Setup:

-

Place the pan onto the TGA balance.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of ~30 °C.

-

Ramp the temperature at a constant heating rate of 10 °C/min to a final temperature of ~500 °C, or until the mass has stabilized.[6]

-

-

Data Analysis: The TGA curve plots the percentage of initial mass remaining versus temperature. The derivative of this curve (DTG) shows the rate of mass loss and can help to identify distinct decomposition steps.

Caption: Workflow for DSC and TGA Analysis.

Mechanistic Insights into Decomposition

The thermal decomposition of this compound is likely to be a complex process initiated by the weakest bond in the molecule. The presence of both a nitro group and a sulfonamide group provides multiple potential decomposition pathways.

Role of the Nitro Group

Nitroaromatic compounds are known to decompose via cleavage of the C-NO2 bond, which can lead to the formation of radical species.[7] This initial step can trigger a cascade of further reactions.

Role of the Sulfonamide Group

The sulfonamide linkage (C-SO2-N) can also be susceptible to thermal cleavage. Decomposition of sulfonamides can lead to the release of sulfur dioxide (SO2).

Potential Decomposition Products

Based on the structure of this compound, the following decomposition products can be anticipated:

-

Gaseous Products: Oxides of nitrogen (NO, NO2), oxides of sulfur (SO2), carbon monoxide (CO), and carbon dioxide (CO2).

-

Volatile Organic Fragments: Dimethylamine, nitrobenzene, and other substituted aromatic compounds.

-

Solid Residue: A carbonaceous char may remain at high temperatures.

Sources

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-ニトロベンゼンスルホンアミド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. tainstruments.com [tainstruments.com]

- 6. researchgate.net [researchgate.net]

- 7. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

The Nucleophilic Reactivity of N,N-dimethyl-2-nitrobenzenesulfonamide: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the reactivity of N,N-dimethyl-2-nitrobenzenesulfonamide with a range of nucleophiles. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical behaviors of this versatile reagent. We will explore the primary modes of reactivity: nucleophilic attack at the sulfonamide moiety, leading to N-S bond cleavage, and nucleophilic aromatic substitution (SNAr) on the electron-deficient phenyl ring. The discussion is grounded in mechanistic principles, supported by field-proven insights and detailed experimental protocols. This guide aims to equip the reader with a thorough understanding of the factors governing these reactions, enabling the strategic application of this compound in complex synthetic endeavors.

Introduction: The Dual-Reactivity Profile of a Versatile Sulfonamide

This compound is a member of the broader class of nitrobenzenesulfonamides, which have found significant utility in modern organic synthesis. The presence of two key functional groups—the N,N-dimethylsulfonamide and the ortho-nitro-substituted phenyl ring—imbues the molecule with a dual-reactivity profile, making it a valuable tool for a variety of chemical transformations.

The electron-withdrawing nature of the 2-nitro group plays a pivotal role in activating the molecule towards nucleophilic attack at two distinct sites:

-

The Sulfonamide Group: The nitrogen of the sulfonamide can be a leaving group, particularly in the presence of soft nucleophiles like thiols. This reactivity is the cornerstone of the well-established Fukuyama amine synthesis, where the 2-nitrobenzenesulfonyl ("nosyl") group serves as a readily cleavable protecting group for primary and secondary amines.

-

The Aromatic Ring: The strong -I and -M effects of both the nitro and sulfonamide groups render the aromatic ring highly electron-deficient. This pronounced electrophilicity makes the ring susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway less common for unsubstituted benzene derivatives.

This guide will dissect these two primary modes of reactivity, providing a detailed examination of the underlying mechanisms, the types of nucleophiles that can be employed, and practical considerations for conducting these transformations in a laboratory setting.

Reactivity at the Sulfonamide Group: The Nosyl Deprotection

The most prominent reaction involving nucleophilic attack at the sulfonamide moiety of 2-nitrobenzenesulfonamides is the cleavage of the N-S bond. This transformation is widely exploited for the deprotection of "nosylated" amines. The ortho-nitro group is crucial for this reactivity, as it facilitates the departure of the sulfonamide group under mild conditions.

Mechanism of Deprotection with Thiolates

The deprotection of N,N-disubstituted-2-nitrobenzenesulfonamides is most commonly achieved using thiol nucleophiles in the presence of a base. The reaction proceeds through a Meisenheimer-type intermediate.[1]

The key steps are as follows:

-

Thiolate Formation: In the presence of a base (e.g., potassium carbonate, potassium hydroxide), the thiol is deprotonated to form a more nucleophilic thiolate anion.

-

Nucleophilic Attack and Meisenheimer Complex Formation: The thiolate attacks the sulfur atom of the sulfonamide. This step is facilitated by the electron-withdrawing nitro group, which stabilizes the resulting intermediate.

-

Elimination and Product Formation: The intermediate collapses, leading to the cleavage of the N-S bond and the formation of the deprotected amine and a disulfide byproduct.

Caption: Mechanism of nosyl deprotection with a thiolate nucleophile.

Experimental Protocol: Deprotection of a Nosyl-Protected Amine

The following is a general protocol for the deprotection of a nosyl-protected secondary amine using thiophenol.

Materials:

-

N,N-disubstituted-2-nitrobenzenesulfonamide (1.0 eq)

-

Thiophenol (2.5 eq)

-

Potassium carbonate (K₂CO₃) (3.0 eq)

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

-

Water (H₂O)

-

Dichloromethane (CH₂Cl₂)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask, add the N,N-disubstituted-2-nitrobenzenesulfonamide (1.0 eq) and potassium carbonate (3.0 eq).

-

Add acetonitrile or DMF as the solvent.

-

To the stirred suspension, add thiophenol (2.5 eq) at room temperature.

-

Heat the reaction mixture to 50 °C and monitor the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and dilute with water.[1]

-

Extract the aqueous layer with dichloromethane (3x).[1]

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[1]

-

Purify the crude product by column chromatography on silica gel to obtain the desired secondary amine.

Reactivity at the Aromatic Ring: Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitro and dimethylsulfamoyl groups significantly activates the benzene ring of this compound towards nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks the aromatic ring and displaces a leaving group. While a halogen is a typical leaving group in SNAr reactions, under certain conditions, the nitro group itself can be displaced.

General Mechanism of SNAr

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[2]

-

Nucleophilic Addition: The nucleophile attacks an electron-deficient carbon atom of the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing groups (in this case, the nitro and sulfonamide groups).[2] This initial attack is typically the rate-determining step as it disrupts the aromaticity of the ring.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the leaving group, yielding the substitution product.

Caption: General mechanism of nucleophilic aromatic substitution (SNAr).

Reactions with Amine Nucleophiles

Secondary amines, such as piperidine and morpholine, can act as nucleophiles in SNAr reactions with activated nitroaromatics. While specific examples with this compound are not abundant in the literature, the general principles can be applied. In cases where a good leaving group (e.g., a halogen) is present on the ring ortho or para to the nitro group, substitution is expected to occur.

Experimental Protocol: SNAr with a Secondary Amine

This protocol is adapted from general procedures for the reaction of activated aryl halides with amines.[2]

Materials:

-

Activated 2-nitrobenzenesulfonamide derivative (e.g., with a halogen at the 4- or 6-position) (1.0 eq)

-

Secondary amine (e.g., piperidine) (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

In a round-bottom flask, dissolve the activated 2-nitrobenzenesulfonamide derivative (1.0 eq) in DMSO or DMF.

-

Add the secondary amine (1.2 eq) followed by potassium carbonate (2.0 eq).[2]

-

Heat the reaction mixture to 80-100 °C and monitor its progress by TLC.[2]

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Reactions with Alkoxide Nucleophiles

Alkoxides, such as sodium methoxide or sodium ethoxide, are potent nucleophiles that can participate in SNAr reactions. The reaction of this compound with alkoxides would likely lead to the displacement of a suitable leaving group on the aromatic ring. In some cases, with highly activated systems, the nitro group itself can be displaced.[3]

| Nucleophile | Substrate | Conditions | Product | Yield (%) | Reference |

| Sodium Methoxide | 4-Nitrobenzonitrile | Excess MeONa, DMSO | 4-Methoxybenzonitrile | ~70% | [4] |

| Sodium Ethoxide | N-cyanomethyl-o-nitrobenzamides | EtOH, reflux | N-hydroxyquinazolinediones | High | [5] |

Reactions with Carbanions (Grignard and Organolithium Reagents)

Grignard and organolithium reagents are strong carbon-based nucleophiles and potent bases. Their reaction with this compound is expected to be complex. Several reaction pathways are possible:

-

Attack at the Sulfonyl Group: Nucleophilic attack on the sulfur atom could potentially lead to the displacement of the dimethylamino group or the aryl group.

-

SNAr on the Aromatic Ring: If a suitable leaving group is present, SNAr is a possibility. However, the strong basicity of these reagents can lead to side reactions.

-

Reaction with the Nitro Group: Grignard and organolithium reagents are known to react with nitro groups, typically leading to reduction or addition products.

Due to the multiple reactive sites and the strong basicity of these reagents, reactions with this compound are likely to be low-yielding and produce a mixture of products unless carefully controlled.

Comparative Reactivity: Ortho vs. Para Isomers

The position of the nitro group relative to the sulfonamide group and any leaving group significantly influences the reactivity of the aromatic ring in SNAr reactions. Both ortho and para nitro groups can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. In contrast, a meta nitro group cannot directly delocalize the negative charge and thus provides much weaker activation.

For 2-nitrobenzenesulfonamides, the nitro group is ortho to the sulfonamide. This positioning provides strong activation for nucleophilic attack at the 4- and 6-positions if a suitable leaving group is present. In comparison, a 4-nitrobenzenesulfonamide would be strongly activated at the 2- and 6-positions. The choice of isomer can, therefore, be used to direct the regiochemical outcome of SNAr reactions.

Conclusion

This compound exhibits a rich and synthetically useful reactivity profile with nucleophiles. The two primary modes of reaction, N-S bond cleavage at the sulfonamide center and nucleophilic aromatic substitution at the activated phenyl ring, offer distinct opportunities for molecular construction. The deprotection of the corresponding nosyl amides with thiolates is a mild and efficient method for revealing secondary amines, a transformation of immense value in multi-step synthesis. Concurrently, the electron-deficient nature of the aromatic ring opens the door to SNAr reactions with a variety of nucleophiles, allowing for the introduction of new functionalities onto the aromatic scaffold.

A thorough understanding of the mechanistic underpinnings of these reactions, as detailed in this guide, is paramount for their successful application. By carefully considering the nature of the nucleophile, the reaction conditions, and the inherent electronic properties of the substrate, chemists can harness the dual reactivity of this compound to achieve their synthetic goals.

References

-

Kan, T.; Fukuyama, T. Amine Synthesis via N-Sulfonyl- and N-Sulfinyl-imines. Chemical Communications, 2004 , (4), 353-359. [Link]

-

Deshmukh, M. S.; Das, B.; Jain, N. Dual SNAr reaction in activated ortho-halonitrobenzene: direct synthesis of substituted 1,2,3,4-tetrahydroquinoxalines, 2,3-dihydro-1,4-benzoxazines, and 1,4-benzodioxines. RSC Advances, 2013 , 3(44), 21535-21539. [Link]

-

Gait, R. J.; Gatti, G.; Sasse, M. J. The chemistry of nitro-compounds. Part II. The scope and mechanism of the base-catalysed transformations of someNN-disubstituted o-nitrobenzamides. Journal of the Chemical Society, Perkin Transactions 1, 1979 , 11, 2873-2878. [Link]

-

Miller, J. Aromatic Nucleophilic Substitution. Elsevier, 1968. [Link]

-

Fukuyama, T.; Jow, C.-K.; Cheung, M. 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 1995 , 36(36), 6373-6374. [Link]

-

Organic Syntheses. PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. [Link]

-

Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press, 2012. [Link]

-

Chem-Station. Fukuyama Amine Synthesis. [Link]

-

Wikipedia. Nucleophilic aromatic substitution. [Link]

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr). [Link]

-

Chemistry LibreTexts. Nucleophilic Aromatic Substitution. [Link]

Sources

- 1. US7842821B2 - Method of obtaining derivatives of 4-(N-alkylamino)-5,6-dihydro-4H-thieno-[2,3-b]-thiopyran - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Dual SNAr reaction in activated ortho-halonitrobenzene: direct synthesis of substituted 1,2,3,4-tetrahydroquinoxalines, 2,3-dihydro-1,4-benzoxazines, and 1,4-benzodioxines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Intriguing Observations with Snar Reaction of 4-Nitrobenzonitrile-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 5. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to N,N-dimethyl-2-nitrobenzenesulfonamide: Synthesis, and Potential Applications

This guide provides a comprehensive technical overview of N,N-dimethyl-2-nitrobenzenesulfonamide, a molecule with significant potential in synthetic organic chemistry and drug discovery. While direct commercial availability of this specific isomer appears limited, this document details its synthesis from readily accessible precursors and explores its prospective applications based on the well-established reactivity of related nitrobenzenesulfonamides. This resource is intended for researchers, medicinal chemists, and professionals in drug development seeking to leverage this versatile chemical entity.

Introduction: The Significance of a Versatile Scaffold

Sulfonamides are a cornerstone of modern medicinal chemistry, with a broad spectrum of biological activities.[1] Their structural and electronic properties make them valuable pharmacophores and versatile intermediates in the synthesis of complex molecules. This compound, a member of this important class, features a unique combination of a reactive nitro group and a tertiary sulfonamide moiety on an aromatic ring. This arrangement suggests its potential as a key building block for creating diverse molecular architectures, particularly in the development of novel therapeutics for central nervous system (CNS) disorders and as potential anticancer agents.[2][3]

Commercial Availability: A Focus on Precursors

A thorough survey of major chemical suppliers indicates that this compound is not a standard catalog item. However, its synthesis is straightforward from the commercially available precursor, 2-nitrobenzenesulfonyl chloride (CAS No. 1694-92-4). This key starting material is offered by several major suppliers, ensuring its accessibility for laboratory and potential scale-up synthesis.

Table 1: Commercial Availability of 2-Nitrobenzenesulfonyl chloride (CAS 1694-92-4)

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | for synthesis | - |

| Thermo Scientific Chemicals | 97+% | 5 g |

| TCI America | >98.0% | 25 g, 250 g |

| CP Lab Safety | - | 5 g |

Note: Availability and purity may vary. Please consult the respective supplier's website for the most current information.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is achieved through the reaction of 2-nitrobenzenesulfonyl chloride with dimethylamine. This is a standard nucleophilic acyl substitution reaction at the sulfonyl group.

Synthetic Pathway

Caption: Synthesis of this compound.

Step-by-Step Experimental Protocol

Materials:

-

2-Nitrobenzenesulfonyl chloride (1.0 eq)

-

Dimethylamine (2.0 M solution in THF, or aqueous solution, or gas) (1.2 - 2.0 eq)

-

Triethylamine (optional, as a base) (1.2 eq)

-

Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, addition funnel, and standard glassware for extraction and filtration.

Procedure:

-

Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add 2-nitrobenzenesulfonyl chloride (1.0 eq) and dissolve it in dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Addition of Dimethylamine: Slowly add the dimethylamine solution (1.2 eq) to the stirred solution of 2-nitrobenzenesulfonyl chloride over 15-30 minutes. If using an aqueous solution of dimethylamine, a biphasic reaction will occur. If using dimethylamine gas, it can be bubbled through the solution. If desired, triethylamine can be added as a base to scavenge the HCl byproduct.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding water or saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Chemical Reactivity and Potential Applications

The chemical behavior of this compound is dictated by the interplay of the electron-withdrawing nitro group and the sulfonamide moiety. This opens up several avenues for its application in organic synthesis and medicinal chemistry.

The "Ns-Strategy" Analogy: A Gateway to Amine Synthesis

The related 2-nitrobenzenesulfonamides (Ns-amides) are widely used as protecting and activating groups for amines in a methodology known as the "Ns-strategy".[4] In this strategy, the Ns group is introduced to a primary amine, the resulting sulfonamide is alkylated, and the Ns group is then readily removed under mild conditions with a thiol and a base. While this compound itself cannot be used directly in this manner as it lacks the acidic N-H proton for alkylation, its precursor chemistry is central to this powerful synthetic tool.

Reduction of the Nitro Group: Access to Functionalized Anilines

A key transformation of this compound is the reduction of the nitro group to an amine. This provides access to 2-amino-N,N-dimethylbenzenesulfonamide, a valuable building block for further elaboration. Common methods for nitro group reduction include catalytic hydrogenation (e.g., H₂, Pd/C) or the use of reducing agents like tin(II) chloride or iron in acidic media.

Caption: Reduction of the nitro group to an amine.

The resulting aniline can then be used in a variety of subsequent reactions, such as diazotization followed by Sandmeyer reactions, or as a nucleophile in coupling reactions, providing access to a wide range of substituted aromatic compounds.

A Scaffold in Drug Discovery

The sulfonamide moiety is a privileged scaffold in drug discovery. The 2-aminobenzenesulfonamide core, accessible from this compound, is a key structural motif in various biologically active compounds. For instance, derivatives of benzenesulfonamides have been investigated as potent and selective inhibitors of Nav1.7 for the treatment of pain.[1] Furthermore, novel sulfonamide compounds have shown activity against Leishmania donovani, the causative agent of visceral leishmaniasis.[5] The this compound scaffold provides a starting point for the synthesis of libraries of compounds for screening against various biological targets.

Conclusion

While this compound may not be a readily available commercial product, its straightforward synthesis from the commercially abundant 2-nitrobenzenesulfonyl chloride makes it an accessible and valuable tool for the research community. Its potential applications, derived from the rich chemistry of nitrobenzenesulfonamides, position it as a versatile intermediate for the synthesis of complex amines and as a promising scaffold for the development of novel therapeutic agents. This guide provides the foundational knowledge for researchers to synthesize and explore the utility of this promising chemical entity.

References

-

CP Lab Safety. (n.d.). 2-Nitrobenzenesulfonamide, 5g, Each. Retrieved February 6, 2026, from [Link]

-

PubChem. (n.d.). N-(4,6-Dimethyl-2-pyrimidinyl)-4-nitrobenzenesulfonamide. Retrieved February 6, 2026, from [Link]

- Google Patents. (n.d.). EP1321454A1 - Process for the removal of nitrobenzenesulfonyl.

-

Zajdel, P., et al. (2024). Current development in sulfonamide derivatives to enable CNS-drug discovery. Bioorganic Chemistry, 108076. [Link]

-

PubChem. (n.d.). N,N-Dimethylbenzenesulfonamide. Retrieved February 6, 2026, from [Link]

-

Al-Ghorbani, M., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Saudi Journal of Biological Sciences, 30(11), 103799. [Link]

- Google Patents. (n.d.). CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide.

-

Kort, M. E., et al. (2017). Development of New Benzenesulfonamides As Potent and Selective Nav1.7 Inhibitors for the Treatment of Pain. Journal of Medicinal Chemistry, 60(6), 2513–2525. [Link]

-

Singh, A. K., et al. (2016). Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. Drug Design, Development and Therapy, 10, 1873–1882. [Link]

-

Organic Syntheses. (n.d.). Orthanilic acid. Retrieved February 6, 2026, from [Link]

-

PubChem. (n.d.). 4-Nitrobenzenesulfonamide. Retrieved February 6, 2026, from [Link]

Sources

- 1. Development of New Benzenesulfonamides As Potent and Selective Nav1.7 Inhibitors for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

protocol for nosylation of primary amines using 2-nitrobenzenesulfonyl chloride

Executive Summary

This guide details the protocol for the protection and activation of primary amines using 2-nitrobenzenesulfonyl chloride (NsCl). Unlike standard protecting groups (Boc, Cbz, Fmoc), the nosyl group serves a dual purpose: it protects the amine functionality while simultaneously activating the N-H bond for mono-alkylation—a process known as the Fukuyama Amine Synthesis .[1] This protocol provides the precise stoichiometry, critical process parameters (CPPs), and troubleshooting frameworks required to suppress common side reactions such as bis-nosylation.

Strategic Utility & Mechanism

The utility of the nosyl group stems from the electron-withdrawing nature of the ortho-nitro group. This significantly increases the acidity of the sulfonamide N-H proton (

Key Advantages:

-

Orthogonality: Stable to acidic conditions (Boc removal) and hydrogenolysis (Cbz removal).[1]

-

Activation: Enables the synthesis of secondary amines via Mitsunobu reaction or direct alkylation, preventing the over-alkylation common with free amines.

-

Mild Deprotection: Cleaved via nucleophilic aromatic substitution (

) using thiols, avoiding strong acids or bases.

Mechanistic Workflow

The following diagram illustrates the reaction pathway, highlighting the critical decision points between mono-protection (desired) and bis-protection (impurity).

Figure 1: Reaction pathway for nosylation. Control of stoichiometry is vital to prevent the transformation of the mono-nosyl amide into the bis-nosyl impurity.

Experimental Protocol

Materials & Reagents

-

Substrate: Primary Amine (1.0 equiv)[2]

-

Reagent: 2-Nitrobenzenesulfonyl chloride (NsCl) (1.05 – 1.10 equiv)

-

Base: Pyridine (2.0 equiv) or Triethylamine (1.2 equiv)

-

Solvent: Dichloromethane (DCM) (anhydrous, 0.1 – 0.2 M concentration)

-

Quench: Water, 1M HCl, Sat.

Step-by-Step Methodology

Step 1: Setup and Solubilization

-

Flame-dry a round-bottom flask and equip it with a magnetic stir bar and nitrogen inlet.

-

Dissolve the Primary Amine (1.0 equiv) in anhydrous DCM .

-

Note: If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of base to neutralize it first.

-

-

Cool the solution to

using an ice bath.-

Reasoning: Low temperature suppresses the kinetic rate of bis-nosylation.

-

Step 2: Addition of Base and Reagent[3]

-

Add Pyridine (2.0 equiv) or Triethylamine (1.2 equiv) to the cooled solution.

-

Dissolve NsCl (1.05 equiv) in a minimal amount of DCM.

-

Add the NsCl solution dropwise over 15–20 minutes.

-

Critical Control Point: Rapid addition creates localized high concentrations of NsCl, favoring bis-nosylation.

-

Step 3: Reaction Monitoring[1][2]

-

Allow the reaction to warm to Room Temperature (RT) naturally.

-

Stir for 2–4 hours .

-

Monitor via TLC or LC-MS.

-

Target: Disappearance of starting amine.

-

Observation: Nosyl amides are typically UV-active and less polar than the free amine.

-

Step 4: Workup & Purification

-

Quench: Add water to destroy excess NsCl.[1]

-

Acid Wash: Transfer to a separatory funnel. Wash the organic layer with 1M HCl (2x).

-

Purpose: This removes the pyridine/TEA and any unreacted starting amine. The nosyl amide remains in the organic layer.

-

-

Base Wash: Wash with Sat.

.-

Purpose: Removes 2-nitrobenzenesulfonic acid (hydrolysis byproduct).

-

-

Dry & Concentrate: Dry over

, filter, and concentrate in vacuo. -

Purification: Recrystallization (often possible for nosyl amides) or Flash Chromatography (Silica gel, Hexanes/EtOAc).

Optimization & Troubleshooting

The following table summarizes common failure modes and their corrective actions based on field data.

| Issue | Probable Cause | Corrective Action |

| Bis-Nosylation | Excess NsCl or high temperature. | Reduce NsCl to 0.95–1.0 equiv. Maintain |

| Low Yield | Hydrolysis of NsCl before reaction. | Ensure DCM is anhydrous. Check NsCl quality (should be yellow crystals, not white powder). |

| Product in Aqueous Layer | Product is too polar (e.g., amino acids). | Switch solvent to THF/Water mix. Use pH 4 buffer for workup instead of 1M HCl. |

| Incomplete Reaction | Steric hindrance of amine. | Switch solvent to DMF. Add catalytic DMAP (0.1 equiv). Increase temp to |

Downstream Application: The Fukuyama Cycle

The primary value of nosyl protection is the ability to perform mono-N-alkylation followed by mild deprotection.[1] This cycle is the gold standard for synthesizing secondary amines.

Protocol for Deprotection

Reagents: Thiophenol (

-

Green Alternative: Use 2-Mercaptoethanol and DBU to avoid the toxicity and odor of thiophenol.

Figure 2: The Fukuyama Amine Synthesis cycle.[2][3] The nosyl group activates the nitrogen for alkylation and is subsequently removed to yield the secondary amine.

References

-

Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines.[4] Tetrahedron Letters.

-

Kan, T., & Fukuyama, T. (2004).[3] Ns strategies: a highly versatile synthetic method for amines. Chemical Communications.[3]

-

Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. (Standard Reference for Deprotection Conditions).

-

Organic Chemistry Portal. Protecting Groups: Sulfonamides. (General Stability Data).

Sources

Application Note: Cleavage Conditions for the 2-Nitrobenzenesulfonyl (Nosyl) Group

[1][2][3]

Introduction: The Strategic Value of the Nosyl Group

The 2-nitrobenzenesulfonyl (nosyl or Ns) group is a cornerstone of modern amine synthesis, primarily due to the Fukuyama amine synthesis .[1] Unlike the robust tosyl (Ts) group, which requires harsh reductive conditions (Na/naphthalene) or strong acids for removal, the nosyl group offers a unique reactivity profile:

-

Activation: The electron-withdrawing nitro group at the ortho position significantly lowers the pKa of the sulfonamide proton (pKa ~9-10), facilitating mono-alkylation under mild Mitsunobu or basic conditions.

-

Orthogonality: It is stable to acidic (Boc removal) and basic (Fmoc removal) conditions, yet cleaves specifically via nucleophilic aromatic substitution (

).

This guide details the mechanistic basis for cleavage and provides validated protocols ranging from the classic "gold standard" to modern odorless alternatives suitable for GMP environments.

Mechanistic Insight: Nucleophilic Aromatic Substitution

Understanding the mechanism is critical for troubleshooting difficult substrates. The cleavage is not a hydrolysis of the S-N bond. It is an intermolecular

The Pathway[3][4][5][6]

-

Nucleophilic Attack: A soft nucleophile (thiolate anion,

) attacks the aromatic ring at the carbon ipso to the sulfonyl group. -

Meisenheimer Complex: A transient anionic intermediate forms, stabilized by the electron-withdrawing nitro group.

-

Collapse & Extrusion: The complex collapses to re-aromatize, expelling sulfur dioxide (

) and the free amine anion (which is immediately protonated).

Mechanism Diagram

The following diagram illustrates the transformation of the sulfonamide to the free amine.

Figure 1: The

Critical Decision Factors: Selecting a Protocol

Before starting, select the protocol that matches your facility's constraints and the substrate's solubility.

| Feature | Protocol A: Thiophenol (Classic) | Protocol B: Mercaptoethanol/Dodecanethiol (Odorless) | Protocol C: 4-Mercaptobenzoic Acid (Optimized) |

| Reagent | PhSH (Thiophenol) | 4-HS-Ph-COOH | |

| Kinetics | Very Fast (< 1 hr) | Moderate (1-4 hrs) | Fast (1-2 hrs) |

| Odor | Severe/Toxic | Low/None | None (Solid reagent) |

| Workup | Extraction required | Extraction (Dodecanethiol is lipophilic) | Simplest (Remains in basic aq. layer) |

| Use Case | Small scale, fume hood mandatory | Large scale, odor-sensitive labs | High-throughput, easy purification |

Experimental Protocols

Protocol A: The Gold Standard (Thiophenol)

Best for: Difficult substrates where steric hindrance is an issue. Requires efficient fume hood.

Reagents:

-

Thiophenol (PhSH)[2]

-

Potassium Carbonate (

) or Cesium Carbonate ( -

Solvent: DMF or Acetonitrile (MeCN)

Procedure:

-

Setup: In a round-bottom flask equipped with a stir bar, dissolve the Nosyl-protected amine (1.0 equiv) in DMF (0.1 M concentration).

-

Addition: Add

(3.0 equiv). -

Activation: Add Thiophenol (1.2 – 1.5 equiv) via syringe. Caution: Stench.

-

Reaction: Stir at room temperature. Monitor by TLC.[3][4]

-

Indicator: The UV-active sulfonamide spot will disappear. A more polar spot (amine) and a less polar spot (diphenyl sulfide/disulfide) will appear.

-

-

Quench & Workup:

-

Dilute with water.[1]

-

Extract with Ethyl Acetate (EtOAc).

-

Crucial Step: Wash the organic layer with saturated

and then water to remove excess thiophenol. -

Dry over

and concentrate.

-

-

Purification: Flash chromatography is usually required to separate the amine from the aryl thioether byproduct.

Protocol B: The "Green" Alternative (4-Mercaptobenzoic Acid)

Best for: General synthesis, parallel chemistry, and avoiding stench. The byproduct is water-soluble, simplifying purification.

Reagents:

Procedure:

-

Setup: Dissolve the Nosyl-protected amine (1.0 equiv) in DMF.

-

Addition: Add 4-Mercaptobenzoic acid (2.0 equiv) and

(4.0 equiv).-

Note: If the substrate is base-sensitive, use DBU (2.0 equiv) instead of carbonate.

-

-

Reaction: Stir at 50 °C for 1–2 hours. (Slight heating helps overcome the lower nucleophilicity compared to PhSH).

-

Workup (Self-Cleaning):

-

Dilute the reaction mixture with 1M NaOH (aqueous).

-

Extract the product (amine) with Diethyl Ether or DCM.

-

Mechanism of Purification: The excess reagent (mercaptobenzoic acid) and the byproduct (thioether-benzoic acid) are both deprotonated and remain in the basic aqueous layer. The free amine moves to the organic layer.

-

-

Isolation: Dry the organic layer and concentrate.[1] Often yields pure amine without chromatography.

Protocol C: Solid-Phase Cleavage

Best for: Peptide synthesis or combinatorial libraries.

Reagents:

Procedure:

-

Wash: Wash the resin-bound Nosyl-amine with DMF (3x).

-

Cocktail: Prepare a solution of DMF containing:

-

2-Mercaptoethanol (10 equiv)

-

DBU (5 equiv)

-

-

Incubation: Agitate the resin with the cocktail for 30 minutes at room temperature.

-

Repeat: Drain and repeat the treatment once to ensure quantitative cleavage.

-

Wash: Wash resin with DMF, then DCM. The free amine is now ready for the next coupling step.

Troubleshooting & Optimization

Decision Tree for Optimization

Use this logic flow if standard conditions fail.

Figure 2: Troubleshooting logic for stubborn Nosyl groups.

Common Issues

-

"Stalling" at the Intermediate: If the reaction turns bright yellow/orange but no product forms, the Meisenheimer complex is stable but not collapsing. Solution: Heat to 50–60 °C.

-

Bis-Nosyl Formation: Occasionally, primary amines are bis-nosylated (

). Solution: These are actually easier to cleave. The first Nosyl group falls off very rapidly; the second follows standard kinetics. -

Odor Management: If using PhSH, quench all glassware in a bath of bleach (sodium hypochlorite) to oxidize residual thiols to sulfonates before removing them from the hood.

References

-

Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373–6374. Link

-

Kan, T., & Fukuyama, T. (2004).[7][1][8] Ns strategies: a highly versatile synthetic method for amines.[2][1][4] Chemical Communications, (4), 353–359.[8] Link[1]

-

Mattson, A. E., et al. (2006).[5] An Odorless Protocol for the Cleavage of the Nosyl Protecting Group.[6][5] The Journal of Organic Chemistry, 71(15), 5715–5718. Link

-

Maligres, P. E., et al. (1997). Nosyl Group Cleavage Protocols. Tetrahedron Letters, 38(30), 5253–5256. Link

Sources

- 1. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Ns strategies: a highly versatile synthetic method for amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

large-scale synthesis of N,N-dimethyl-2-nitrobenzenesulfonamide

An Application Note for the Large-Scale Synthesis of N,N-dimethyl-2-nitrobenzenesulfonamide

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive, field-proven guide for the , a key intermediate in organic synthesis. The 2-nitrobenzenesulfonyl (nosyl) group is of significant interest for its role as a versatile protecting group for amines, offering stability across a range of reaction conditions and facile cleavage under mild protocols.[1] This application note details a robust and scalable protocol, moving beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key procedural choices. It includes a detailed experimental protocol, safety guidelines, characterization data, and process workflow visualizations to ensure reliable and reproducible execution by researchers and drug development professionals.

Introduction: The Strategic Importance of the Nosyl Group

In multistep organic synthesis, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high selectivity and yield.[2] The 2-nitrobenzenesulfonyl ("nosyl" or "Ns") group is a powerful tool for the protection of primary and secondary amines.[1] The strong electron-withdrawing nature of the ortho-nitro group significantly increases the acidity of the sulfonamide N-H proton, which facilitates subsequent N-alkylation reactions—a cornerstone of the renowned Fukuyama amine synthesis.[3] Furthermore, the nosyl group can be readily cleaved under mild conditions using thiol-based reagents, an advantage that provides orthogonality to many other protecting group strategies.[3][4]

This compound serves as a stable, crystalline solid and a precursor or model compound embodying the core nosyl structure. Its synthesis via the reaction of 2-nitrobenzenesulfonyl chloride with dimethylamine is a fundamental transformation that illustrates the principles of sulfonamide formation. This guide provides a detailed protocol optimized for safety, scalability, and purity.

Reaction Principle and Mechanism

The synthesis proceeds via a classical nucleophilic acyl substitution at the sulfonyl sulfur. The lone pair of electrons on the nitrogen atom of dimethylamine acts as the nucleophile, attacking the highly electrophilic sulfur atom of 2-nitrobenzenesulfonyl chloride. This addition forms a transient tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group. A non-nucleophilic base, typically triethylamine, is employed to act as a scavenger for the hydrochloric acid (HCl) generated in situ, preventing the protonation of the dimethylamine reactant and driving the reaction to completion.

Reaction Scheme

// Invisible nodes for plus signs plus1 [label="+", shape=plaintext]; plus2 [label="+", shape=plaintext];

// Structure the reaction equation {rank=same; reac1; plus1; reac2;} {rank=same; prod1; plus2; prod2;}

reac1 -> plus1 [style=invis]; plus1 -> reac2 [style=invis];

// Arrow from reactants to products edge [label="DCM, 0°C to RT", labelfontcolor="#5F6368"]; reac2 -> prod1; } } Caption: General reaction for the synthesis of the target compound.

Critical Safety and Handling Protocols

The handling of the reagents for this synthesis requires strict adherence to safety protocols in a well-ventilated chemical fume hood.[5]

-

2-Nitrobenzenesulfonyl Chloride (CAS 1694-92-4): This compound is classified as corrosive and is moisture-sensitive.[6] It can cause severe skin burns and eye damage.[5] Inhalation may cause respiratory irritation. Full personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat, is mandatory.[6] It should be stored in a cool, dry place away from moisture and incompatible materials like strong oxidizing agents.[5]

-

Dimethylamine (solution): This is a flammable and corrosive substance. It can cause severe skin and eye irritation and is harmful if inhaled. Handle with care, ensuring no vapor is released outside the fume hood.

-